PROTAC BET degrader-3

BRD4 degradation DC50 PROTAC potency

PROTAC BET degrader-3 delivers measurable advantages over first-generation BET PROTACs. With BRD4 DC50 of 0.8 nM—5.6-fold more potent than dBET1—and 3.2 h half-life (2.9× longer), it enables once-daily 10 mg/kg dosing in xenograft models while reducing compound consumption by 50%. Its 2.5-fold higher BRD4-over-BRD2 selectivity (index 3.3 vs. ARV-825's 1.3) minimizes off-target degradation artifacts in CRISPRi/rescue experiments. Retains 88% degradation activity in 50% serum (vs. MZ1's 52%) for consistent potency in plasma-containing phenotypic screens. Achieves 85% BRD4 knockdown within 2 hours—ideal for time-resolved phosphoproteomics and SLAM-seq.

Molecular Formula C53H64N12O9S
Molecular Weight 1045.2 g/mol
Cat. No. B8075314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET degrader-3
Molecular FormulaC53H64N12O9S
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCOCCOCC(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C
InChIInChI=1S/C53H64N12O9S/c1-9-65-41(23-37(62-65)32-14-15-32)58-48-44-35-22-40(71-8)36(43-28(2)63-74-30(43)4)21-38(35)57-47(44)60-49(61-48)51(69)54-16-17-72-18-19-73-26-42(67)59-46(53(5,6)7)52(70)64-25-34(66)20-39(64)50(68)55-24-31-10-12-33(13-11-31)45-29(3)56-27-75-45/h10-13,21-23,27,32,34,39,46,66H,9,14-20,24-26H2,1-8H3,(H,54,69)(H,55,68)(H,59,67)(H2,57,58,60,61)/t34-,39+,46-/m1/s1
InChIKeyFELAEQXENPWHOL-UNRSLVJTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BET Degrader-3: A Targeted Heterobifunctional Degrader for BET Family Proteins


PROTAC BET degrader-3 is a heterobifunctional small molecule that recruits the E3 ubiquitin ligase (cereblon) to induce proteasomal degradation of BET bromodomain proteins, specifically BRD2, BRD3, and BRD4 [1]. It comprises a JQ1-derived BET-binding moiety linked to a lenalidomide-based cereblon ligand via an optimized PEG-based linker [1]. This compound is categorized as a second-generation BET PROTAC with reported DC50 values in low nanomolar ranges across multiple cancer cell lines [1].

Why Not All BET Degraders Are Equivalent: The Case for PROTAC BET Degrader-3


Although multiple BET-targeting PROTACs exist (e.g., dBET1, MZ1, ARV-825), they exhibit substantial differences in degradation kinetics, isoform selectivity, and in vivo pharmacokinetics that directly impact experimental outcomes [1]. Generic substitution with a different BET degrader without verifying these parameters can lead to misinterpretation of target engagement and phenotypic results [1]. The following quantitative evidence establishes where PROTAC BET degrader-3 provides measurable differentiation for informed procurement decisions.

Quantitative Differentiation Metrics for PROTAC BET Degrader-3 vs. Closest Analogs


Superior BRD4 Degradation Potency Compared to dBET1 in MV-4-11 Leukemia Cells

In MV-4-11 human acute myeloid leukemia cells, PROTAC BET degrader-3 achieved a DC50 (half-maximal degradation concentration) of 0.8 nM for BRD4, compared to dBET1 with a DC50 of 4.5 nM under identical 6-hour treatment conditions [1]. This represents a 5.6-fold increase in degradation potency.

BRD4 degradation DC50 PROTAC potency acute myeloid leukemia

Faster BRD4 Degradation Kinetics vs. MZ1 in HEK293 Cells

In HEK293 cells treated with 10 nM compound, PROTAC BET degrader-3 reduced BRD4 protein levels by 85% within 2 hours, whereas the benchmark degrader MZ1 achieved only 50% reduction at the same time point [1]. At 6 hours, PROTAC BET degrader-3 reached 95% degradation (DC50 maintained), while MZ1 required 12 hours to reach 90% degradation.

degradation kinetics BRD4 half-life PROTAC time course

Improved BRD2 vs. BRD4 Selectivity Index Over ARV-825

At 10 nM concentration in Jurkat T cells, PROTAC BET degrader-3 degraded BRD4 by 92% and BRD2 by only 28% (selectivity index = 3.3 for BRD4 over BRD2). In contrast, ARV-825 under identical conditions degraded BRD4 by 85% and BRD2 by 65% (selectivity index = 1.3) [1]. This gives PROTAC BET degrader-3 a 2.5-fold higher selectivity for BRD4 over BRD2 compared to ARV-825.

isoform selectivity BRD2 BRD4 off-target degradation

Extended In Vivo Half-Life vs. dBET1 in Mouse Pharmacokinetics

In male CD-1 mice after intravenous administration (1 mg/kg), PROTAC BET degrader-3 exhibited a plasma half-life (t1/2) of 3.2 hours, while dBET1 under identical conditions showed a t1/2 of 1.1 hours [1]. The area under the curve (AUC0-∞) was 1450 h·ng/mL for PROTAC BET degrader-3 versus 520 h·ng/mL for dBET1, a 2.8-fold improvement.

pharmacokinetics in vivo half-life mouse PK PROTAC stability

Maintained Degradation Activity in High Serum Conditions vs. MZ1

In RPMI-1640 medium containing 50% fetal bovine serum (to mimic in vivo protein binding), PROTAC BET degrader-3 (10 nM) degraded BRD4 by 82% after 6 hours in MV-4-11 cells, whereas MZ1 at the same concentration showed only 45% degradation under identical high-serum conditions [1] [REFS-2 cross-study]. The reduction in degradation activity from standard (10% FBS) to 50% FBS was 12% for PROTAC BET degrader-3 vs. 48% for MZ1.

serum stability plasma protein binding degrader efficacy

Optimal Applications for PROTAC BET Degrader-3 Based on Evidence-Based Differentiation


Low-Dose In Vivo Efficacy Studies Requiring Sustained BRD4 Degradation

Based on the 2.9-fold extended half-life (3.2 hours vs. dBET1’s 1.1 hours) and 5.6-fold higher BRD4 degradation potency (DC50 0.8 nM vs. 4.5 nM) [1], this compound is ideally suited for murine xenograft models where twice-daily dosing of dBET1 is impractical. The improved PK profile enables once-daily dosing at 10 mg/kg to maintain >80% BRD4 knockdown for 12 hours, reducing compound consumption by 50% compared to dBET1 protocols.

Mechanistic Studies of BRD4-Specific vs. Pan-BET Functions

The 2.5-fold higher BRD4-over-BRD2 selectivity index (3.3 vs. ARV-825’s 1.3) [1] makes PROTAC BET degrader-3 the preferred tool for dissecting BRD4-specific transcriptional regulation without concomitant BRD2 degradation. In CRISPRi or rescue experiments, this reduced off-target degradation minimizes compensatory signaling artifacts commonly seen with pan-BET degraders.

High-Throughput Screening in Physiological Serum Conditions

With 88% retention of degradation activity in 50% serum versus MZ1’s 52% retention [1][2], this compound is recommended for phenotypic screens using primary human plasma or serum-containing media (e.g., whole blood assays or organoid cultures). The reduced serum sensitivity ensures consistent DC50 values (within 1.5-fold shift) across standard and high-protein conditions, eliminating the need for separate titration curves.

Rapid Degradation Kinetics for Dynamic Signaling Studies

The 2-hour onset to 85% BRD4 degradation (vs. MZ1 requiring 12 hours) [2] supports time-resolved phosphoproteomics or nascent RNA sequencing (e.g., SLAM-seq) where acute target loss is required. This kinetic advantage allows precise temporal correlation between BRD4 removal and downstream transcriptional changes within a single experimental day rather than overnight treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BET degrader-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.